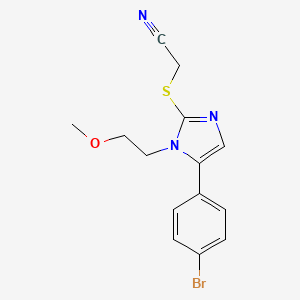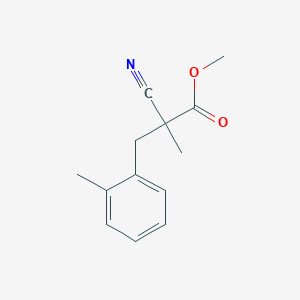
N-cyclopropyl-2-(4-(3-(4-fluorobenzyl)ureido)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Pharmacological Description
The pharmacological properties of ureido-acetamides have been explored in the context of their role as non-peptide cholecystokinin-B (CCKB) receptor antagonists. Compounds such as RP 69758, RP 71483, and RP 72540 have been shown to display nanomolar affinity for CCKB receptors across various species and have demonstrated selectivity factors in excess of 200 for CCKB versus CCKA receptors. These compounds have also been found to have high affinity for gastrin binding sites in the stomach and have been effective in inhibiting gastric acid secretion induced by pentagastrin in rats. Notably, RP 69758 and RP 72540 have been observed to inhibit [3H]pCCK-8 binding in mouse brain homogenate in a dose-dependent manner after peripheral administration, although their penetration into the forebrain was relatively low. RP 71483, on the other hand, did not cross the blood-brain barrier in sufficient quantities at low doses, which could be useful for distinguishing peripheral from central effects of CCK after systemic administration .
Synthesis Analysis
The synthesis of various acetamide derivatives has been reported, with methods involving coupling reactions and the use of primary compounds such as 3-fluoro-4-cyanophenol. For instance, N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide was synthesized through a coupling reaction involving N-(8-iodoimidazo[1,2-a]pyridin-6-yl)acetamide and a specific urea derivative. Similarly, novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides were synthesized using 3-fluoro-4-cyanophenol as a starting material .
Molecular Structure Analysis
The molecular structures of synthesized acetamides have been characterized using various techniques, including NMR, FT-IR, and X-ray diffraction studies. For example, the crystal structure of N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide was confirmed through these methods, and theoretical calculations based on density functional theory (DFT) were consistent with the experimental results. The packing diagram of this compound revealed the presence of hydrogen bonding, intramolecular π–π stacking, and Van der Waals forces contributing to its stability .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of acetamide derivatives typically include coupling reactions and the use of reagents such as POCl3 in the case of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide. The reaction conditions and the choice of reagents are crucial for the successful synthesis of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are closely related to their molecular structures. The presence of various functional groups and substituents can significantly influence properties such as solubility, melting point, and vibrational absorption bands. For instance, the vibrational properties of N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide were assigned based on characteristic vibrational absorption bands, and frontier molecular orbital analysis was used to verify charge transfer interactions . Additionally, the crystal and molecular structures of N-(5-chloro-2-hydroxy-phenyl)-acetamide and its co-crystal with 3,5-dinitrobenzoic acid were characterized, revealing the importance of non-covalent interactions such as hydrogen bonds and π–π interactions in the crystal packing .
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-[4-[(4-fluorophenyl)methylcarbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c20-15-5-1-14(2-6-15)12-21-19(25)23-17-7-3-13(4-8-17)11-18(24)22-16-9-10-16/h1-8,16H,9-12H2,(H,22,24)(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVQZOBHCPNTCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(4-(3-(4-fluorobenzyl)ureido)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide](/img/structure/B2519303.png)
![Benzo[d][1,3]dioxol-5-yl(4-cyclopropylidenepiperidin-1-yl)methanone](/img/structure/B2519305.png)


![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 5,6-dihydro-1,4-dioxine-2-carboxylate](/img/structure/B2519309.png)


![2-(5-chlorothiophene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2519314.png)


![1-(2-(azepan-1-yl)-2-oxoethyl)-3-(4-fluorophenyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2519319.png)
![N-(4-methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2519323.png)
